molecular formula C9H21O3P B1588583 Tris(hydroxypropyl)phosphine CAS No. 4706-17-6

Tris(hydroxypropyl)phosphine

Cat. No.: B1588583
CAS No.: 4706-17-6
M. Wt: 208.23 g/mol
InChI Key: YICAEXQYKBMDNH-UHFFFAOYSA-N
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Description

Tris(hydroxypropyl)phosphine is a useful research compound. Its molecular formula is C9H21O3P and its molecular weight is 208.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reductive Cleavage of Disulfides
Tris(3-hydroxypropyl)phosphine (THPP) is recognized for its capability as a water-soluble, air-stable reducing agent, particularly useful for the rapid and irreversible reductive cleavage of disulfide bonds in both aqueous and buffered aqueous-organic media. Its stability and efficiency at biological pH make it an ideal choice for reducing a wide array of differentially functionalized small-molecule disulfides, showcasing its versatility in biochemical applications (McNulty et al., 2015).

Catalysis and Medicinal Applications
The coordination chemistry of tris(hydroxymethyl)phosphine has seen development in recent years, with applications spanning from catalysis to potential medicinal uses. This compound and its analogs have demonstrated utility in the hydrogenation of lignin in pulp, serving as water-soluble catalysts. The water-soluble metal complexes of these phosphines have been applied in various catalytic and medicinal drug areas, further highlighting the compound's broad utility in scientific research (James & Lorenzini, 2010).

Enzyme Immobilization
Tris(hydroxymethyl)phosphine has been employed as a coupling agent for the immobilization of alcohol dehydrogenase, demonstrating superior enzyme activities and stability compared to traditional adsorption methods and glutaraldehyde-coupling protocols. This application underscores its potential in biotechnology and pharmaceutical research for creating more stable and efficient enzyme-based systems (Cochrane et al., 1996).

Bioconjugation Enhancements
In the realm of bioconjugation, trialkylphosphines like tris(2-carboxy-ethyl)-phosphine and tris(3-hydroxypropyl)-phosphine have been used for reducing cysteine residues. Innovations using water-soluble PEG-azides for the in-situ quenching of these phosphines have shown to improve maleimide conjugation to proteins, demonstrating the compound's value in improving bioconjugation techniques (Kantner et al., 2017).

Antitumor Activity
Research into the antitumor activity of water-soluble Cu(I), Ag(I), and Au(I) complexes supported by hydrophilic alkyl phosphine ligands, including tris(hydroxypropyl)phosphine, has shown promising results against a panel of human tumor cell lines. This highlights the potential of this compound and its derivatives in the development of new chemotherapeutic agents, further expanding its application beyond traditional chemical and biochemical uses (Santini et al., 2011).

Biochemical Analysis

Biochemical Properties

Tris(hydroxypropyl)phosphine interacts with various biomolecules, particularly those containing disulfide bonds. It has been demonstrated to permit the rapid reduction of a wide range of differentially functionalized small-molecule disulfides .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a reducing agent. By cleaving disulfide bonds, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to reduce disulfide bonds. This can lead to changes in the conformation and function of biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

This compound shows exceptional stability at biological pH . Over time, it continues to function as a reducing agent, potentially influencing long-term cellular function in in vitro or in vivo studies.

Properties

IUPAC Name

3-[bis(3-hydroxypropyl)phosphanyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21O3P/c10-4-1-7-13(8-2-5-11)9-3-6-12/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICAEXQYKBMDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CP(CCCO)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451537
Record name Tris(hydroxypropyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4706-17-6
Record name Tris(hydroxypropyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4706-17-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Tris(hydroxypropyl)phosphine's primary interaction mode is through its phosphine group, which exhibits strong reducing properties. For example, THP efficiently reduces disulfide bonds in proteins. [] This ability makes it valuable in biochemical applications like analyzing protein structure and function. One notable example is its use in studying mucin granule organization, where THP helped elucidate the role of disulfide bonds in maintaining the granule's structural integrity. [] Furthermore, THP can reduce vitamin K epoxide to vitamin K, a crucial step in the vitamin K cycle essential for blood clotting. []

A:

  • Spectroscopic Data: While specific spectroscopic data isn't extensively detailed in the provided research excerpts, techniques like Raman spectroscopy have been employed to study the compound's properties, particularly in its crystalline form, revealing its nonlinear optical characteristics. []

A: While not directly classified as a catalyst in the provided research, THP acts as a reducing agent in various reactions. Its ability to efficiently reduce disulfide bonds makes it valuable in peptide chemistry for synthesizing cyclic peptides. [] In these applications, THP facilitates the formation of disulfide bridges after native chemical ligation, allowing for the creation of complex peptide structures.

ANone: The provided research excerpts do not offer details on the use of computational chemistry or modeling specifically for this compound.

ANone: The provided research excerpts do not explicitly detail SHE regulations specific to THP. As with any chemical, it's crucial to consult relevant safety data sheets and adhere to proper handling and disposal protocols.

A: While the provided research doesn't offer a historical overview, it highlights THP's application in pulp bleaching and brightness stabilization. [] This suggests its use in the paper industry dates back several years. More recent research focuses on its potential in areas like lithium-sulfur batteries, highlighting its evolving role in material science. []

A: The research excerpts illustrate the cross-disciplinary nature of this compound. Its use spans from analytical chemistry for vitamin C analysis [] to material science for developing advanced batteries. [] This versatility underscores its potential for further exploration in diverse fields, particularly where its reducing properties and water solubility are advantageous.

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